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Compound of Interest

Compound Name: PF-06380101

Cat. No.: B609976 Get Quote

An In-depth Technical Guide on the Core Properties of PF-06380101, a Potent Auristatin

Analogue for Antibody-Drug Conjugates

Introduction
PF-06380101, also known as Aur0101, is a potent synthetic analogue of the natural

antineoplastic agent dolastatin 10.[1][2] As a member of the auristatin class of microtubule

inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a

critical process for cell division.[3] This high potency makes it an effective payload for antibody-

drug conjugates (ADCs), a therapeutic strategy that combines the specificity of monoclonal

antibodies with the cell-killing power of cytotoxic agents to target cancer cells.[4] This technical

guide provides a comprehensive overview of PF-06380101, including its mechanism of action,

quantitative data on its activity and pharmacokinetics, and detailed experimental protocols for

its evaluation.

Core Compound Details
PF-06380101 is a rationally designed auristatin with N-terminal modifications that contribute to

its excellent potency in tumor cell proliferation assays and distinct absorption, distribution,

metabolism, and excretion (ADME) properties compared to other synthetic auristatins.[1][2]
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The following tables summarize the available quantitative data for PF-06380101, providing key

metrics for its biological activity and pharmacokinetic profile.

Table 1: In Vitro Cytotoxicity of PF-06380101
Cell Line Cancer Type Parameter Value (nM) Assay

BT-474
Breast

Carcinoma
GI50 0.26

MTS Assay (4-

day incubation)

[1]

MDA-MB-361
Breast

Carcinoma
GI50 0.19

MTS Assay (4-

day incubation)

[1]

NCI-N87
Gastric

Carcinoma
GI50 0.27

MTS Assay (4-

day incubation)

[1]

Table 2: Pharmacokinetic Parameters of PF-06380101 in
Wistar Han Rats (20 μg/kg IV dose)

Parameter Symbol Value Unit

Systemic Clearance Cl 70 mL/min/kg[1]

Volume of Distribution Vss 14.70 L/kg[1]

Terminal Elimination

Half-life
t1/2 ~6 hours[1]

Mechanism of Action: Microtubule Disruption
Auristatins, including PF-06380101, exert their potent antimitotic activity by interfering with the

dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic

spindle.[3][5]

The primary mechanism involves the binding of the auristatin molecule to tubulin, the protein

subunit that polymerizes to form microtubules.[3] This binding occurs at the vinca domain on β-

tubulin, which leads to the inhibition of tubulin polymerization.[6][7] The disruption of
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microtubule assembly prevents the formation of a functional mitotic spindle, a critical structure

for the segregation of chromosomes during cell division. This leads to cell cycle arrest at the

G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]

Recent structural studies have revealed that auristatins can induce a conformational change in

tubulin, promoting the formation of curved protofilaments that are incompatible with the straight

lattice of a normal microtubule.[6][7] This further contributes to the destabilization of the

microtubule network.
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Mechanism of Action of PF-06380101

Cancer Cell

PF-06380101

α/β-Tubulin Dimers

Binds to β-tubulin

Microtubule Polymer

Inhibits Polymerization
& Induces Curvature

Polymerization

Mitotic Spindle Formation

G2/M Phase Arrest

Disrupted

Apoptosis

Click to download full resolution via product page

Mechanism of PF-06380101-induced microtubule disruption.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of PF-
06380101.

Cell Proliferation (MTS/MTT) Assay
This protocol is used to determine the cytotoxic effect of PF-06380101 on cancer cell lines.

Materials:

Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)

Complete cell culture medium

96-well microplates

PF-06380101 stock solution (in DMSO)

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of PF-06380101 in complete culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of PF-06380101. Include vehicle control (DMSO) and untreated control wells.

Incubate the plate for the desired period (e.g., 4 days).
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Add the MTS or MTT reagent to each well according to the manufacturer's instructions and

incubate for 1-4 hours.

If using MTT, add the solubilization solution and incubate until the formazan crystals are

dissolved.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

GI50/IC50 value.
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Cell Proliferation Assay Workflow
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Workflow for determining cell proliferation.
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Tubulin Polymerization Assay
This biochemical assay measures the direct effect of PF-06380101 on tubulin polymerization.

Materials:

Purified tubulin protein

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

GTP solution

PF-06380101 stock solution (in DMSO)

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at

340 nm

96-well half-area plates

Procedure:

Pre-warm the spectrophotometer to 37°C.

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired

concentration of PF-06380101 or a control compound (e.g., paclitaxel as a polymerization

enhancer, nocodazole as an inhibitor) in a 96-well plate.

Initiate the polymerization reaction by adding cold tubulin to the pre-warmed reaction

mixture.

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30

seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

Plot the absorbance versus time to generate polymerization curves and analyze the effect of

PF-06380101 on the rate and extent of tubulin polymerization.
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Tubulin Polymerization Assay Workflow
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Workflow for the tubulin polymerization assay.

Synthesis of PF-06380101
A detailed, step-by-step synthesis protocol for PF-06380101 is not publicly available in the

provided search results. However, the synthesis of auristatin analogues generally involves

solid-phase or solution-phase peptide synthesis methodologies.[2] The synthesis of PF-
06380101 involves the coupling of specific amino acid building blocks, including N-terminal

modifications with α,α-disubstituted amino acids, which are key to its unique properties.[2]

Researchers interested in the synthesis of PF-06380101 should refer to the primary literature
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on the synthesis of dolastatin 10 analogues and related auristatins for general synthetic

strategies.

Conclusion
PF-06380101 is a highly potent auristatin analogue with significant potential as a cytotoxic

payload in antibody-drug conjugates. Its mechanism of action through microtubule disruption is

well-characterized, and its in vitro and in vivo properties make it a compelling candidate for

further drug development. The data and protocols presented in this technical guide provide a

solid foundation for researchers and scientists working on the preclinical and clinical

development of novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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